molecular formula C15H11ClO5 B6410753 4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261985-84-5

4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6410753
CAS RN: 1261985-84-5
M. Wt: 306.70 g/mol
InChI Key: LJGGBOPMIOKMCN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid, or 4-CMC, is a compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid, and is highly soluble in water and ethanol. 4-CMC has been used in a variety of studies, including those related to drug delivery, cancer research, and biochemistry. It has been found to have a wide range of biochemical and physiological effects in laboratory experiments, and is a valuable tool for researchers looking to study the effects of various compounds on living systems.

Scientific Research Applications

4-CMC has been used in a variety of scientific research applications. It has been used in studies related to drug delivery, cancer research, and biochemistry. In drug delivery studies, 4-CMC has been used as a model compound to study the delivery of drugs to target cells. In cancer research, 4-CMC has been used to study the effects of various compounds on cancer cells. In biochemistry, 4-CMC has been used to study the effects of various compounds on living systems, such as enzymes and proteins.

Mechanism of Action

The exact mechanism of action of 4-CMC is not yet fully understood. However, it is believed that 4-CMC may interact with certain proteins or enzymes in the body, leading to a variety of biochemical and physiological effects. For example, 4-CMC has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
4-CMC has been found to have a wide range of biochemical and physiological effects in laboratory experiments. It has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 4-CMC has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes and other inflammatory mediators. 4-CMC has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the cell membrane.

Advantages and Limitations for Lab Experiments

4-CMC has several advantages for use in laboratory experiments. It is highly soluble in water and ethanol, making it easy to use in a variety of experiments. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations to using 4-CMC in laboratory experiments. For example, it has a relatively short half-life, making it difficult to use in long-term studies. In addition, its mechanism of action is not yet fully understood, making it difficult to predict the exact effects of the compound on various systems.

Future Directions

There are a number of potential future directions for the use of 4-CMC in scientific research. For example, it could be used in further studies related to drug delivery, cancer research, and biochemistry. In addition, it could be used to study the effects of various compounds on various systems, such as the immune system, cardiovascular system, and nervous system. Finally, it could be used to study the effects of various compounds on the environment, such as their potential to cause pollution or other environmental damage.

Synthesis Methods

4-CMC can be produced in the lab through a variety of methods. The most commonly used method is the reaction of 4-chlorobenzaldehyde with 4-methoxycarbonylphenylhydrazine in the presence of an acid catalyst. This reaction yields 4-CMC as the main product, along with some minor byproducts. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 4-methoxycarbonylphenylhydrazine in the presence of an acid catalyst, the reaction of 4-chlorobenzaldehyde with 4-methoxycarbonylphenylhydrazine in the presence of a base catalyst, and the reaction of 4-chlorobenzaldehyde with 4-methoxycarbonylphenylhydrazine in the presence of a strong base.

properties

IUPAC Name

4-(3-chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)11-5-2-8(6-12(11)16)10-4-3-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGBOPMIOKMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692000
Record name 3'-Chloro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid

CAS RN

1261985-84-5
Record name 3'-Chloro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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